6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H22BrClN4O2S and its molecular weight is 521.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target throughhydrogen bonding . The piperazine bridging unit in the compound could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .
Biochemical Pathways
Similar compounds have been used in the treatment of tuberculosis, suggesting that this compound may affect pathways related to the survival and replication ofMycobacterium tuberculosis .
Pharmacokinetics
The presence of a piperazine moiety in the compound has been reported to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also exhibit anti-tubercular activity .
Action Environment
The stability of similar compounds has been enhanced by the introduction of more stable boronic ester moieties .
Properties
CAS No. |
422288-04-8 |
---|---|
Molecular Formula |
C22H22BrClN4O2S |
Molecular Weight |
521.86 |
IUPAC Name |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |
InChI Key |
GMAPIZKUQZABGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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